(E)-3-pyrimidin-2-ylprop-2-enenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(E)-3-pyrimidin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H5N3/c8-4-1-3-7-9-5-2-6-10-7/h1-3,5-6H/b3-1+ |
InChI Key |
KNOIQGHMCWJCFB-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)/C=C/C#N |
Canonical SMILES |
C1=CN=C(N=C1)C=CC#N |
Origin of Product |
United States |
Contextualization Within Heterocyclic Chemistry and Pyrimidine Derivatives Research
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of drug discovery and materials science. Within this vast field, pyrimidine (B1678525) derivatives hold a place of particular prominence. researchgate.netwikipedia.org Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and numerous synthetic drugs. wikipedia.orgresearchgate.net
The versatility of the pyrimidine scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities. researchgate.netacs.org Researchers have extensively explored the synthesis and pharmacological potential of pyrimidine derivatives, leading to the development of antimicrobial, antiviral, antifungal, and anticancer agents. researchgate.netacs.orgnih.gov The functionalization of the pyrimidine ring at its various positions allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it a privileged structure in medicinal chemistry. The presence of the pyrimidine moiety in (E)-3-pyrimidin-2-ylprop-2-enenitrile suggests its potential for biological activity, aligning with the broader research trend of exploring novel pyrimidine derivatives for therapeutic applications.
Importance of α,β Unsaturated Nitrile Scaffolds in Organic Synthesis and Molecular Design
The α,β-unsaturated nitrile group, characterized by a carbon-carbon double bond conjugated with a cyano group (-C≡N), is a highly versatile functional group in organic synthesis. This structural arrangement imparts unique reactivity, making these compounds valuable intermediates for the construction of more complex molecules. The electron-withdrawing nature of the nitrile group activates the double bond towards nucleophilic attack, facilitating a variety of chemical transformations.
One of the most common methods for the synthesis of α,β-unsaturated nitriles is the Knoevenagel condensation. researchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetic acid, typically catalyzed by a weak base. researchgate.netgoogle.com Another powerful method is the Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. nih.govmdpi.com These synthetic strategies offer reliable routes to α,β-unsaturated nitriles with control over the stereochemistry of the double bond.
The reactivity of the α,β-unsaturated nitrile scaffold allows it to participate in various cycloaddition and Michael addition reactions, leading to the formation of diverse carbocyclic and heterocyclic systems. This synthetic utility makes them key building blocks in the synthesis of pharmaceuticals and natural products.
Computational and Theoretical Investigations of E 3 Pyrimidin 2 Ylprop 2 Enenitrile
Quantum Chemical Calculations
Quantum chemical calculations are essential for determining the properties of a molecule from first principles. These methods solve the Schrödinger equation (or a simplified form of it) to describe the electronic structure and predict various molecular attributes.
Table 1: Predicted Geometrical Parameters of (E)-3-pyrimidin-2-ylprop-2-enenitrile using DFT This table presents hypothetical data for illustrative purposes.
| Parameter | Bond/Atoms Involved | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=C (propenenitrile) | 1.34 Å | |
| C≡N (nitrile) | 1.15 Å | |
| C-C (pyrimidine-propenenitrile) | 1.48 Å | |
| C-N (in pyrimidine (B1678525) ring) | 1.33 Å | |
| **Bond Angles (°) ** | ||
| C-C=C | 121.5° | |
| C=C-C≡N | 178.0° | |
| N-C-N (in pyrimidine ring) | 116.8° | |
| Dihedral Angles (°) | ||
| Pyrimidine ring - propenenitrile plane | ~0° (planar) |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. wikipedia.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wjarr.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wjarr.com A small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the conjugated system of the pyrimidine ring and the propenenitrile side chain is expected to influence these orbital energies significantly.
Table 2: Calculated Frontier Orbital Energies of this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 eV |
| ELUMO | -2.40 eV |
| Energy Gap (ΔE) | 4.45 eV |
Table 3: Key NBO Interactions and Stabilization Energies in this compound This table presents hypothetical data for illustrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C1-C2) | π*(C3-N4) | 25.8 | π → π* (Intramolecular charge transfer) |
| π(C5=C6) | π*(C1-C2) | 18.5 | π → π* (Conjugation effect) |
| LP(N7) | π*(C5-C10) | 5.2 | n → π* (Lone pair delocalization) |
| LP(N9) | π*(C8-C10) | 4.9 | n → π* (Lone pair delocalization) |
Atom numbering is hypothetical for illustrative interaction description.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). nih.gov This approach defines atoms and bonds based on critical points in the electron density. A key aspect of QTAIM is the analysis of the bond critical point (BCP) between two atoms. The properties at the BCP, such as the electron density itself and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For covalent bonds (shared interactions), ∇²ρ(r) is typically negative, indicating a concentration of electron density. For ionic or van der Waals bonds (closed-shell interactions), ∇²ρ(r) is positive. This analysis can precisely characterize the bonding within the pyrimidine ring and the propenenitrile side chain of the target molecule.
Table 4: QTAIM Parameters for Selected Bonds in this compound This table presents hypothetical data for illustrative purposes.
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Character |
|---|---|---|---|
| C=C | 0.335 | -0.98 | Covalent (shared) |
| C≡N | 0.410 | -0.65 | Polar Covalent |
| C-N (ring) | 0.298 | -0.85 | Polar Covalent |
| C-H | 0.275 | -0.80 | Covalent (shared) |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.
Molecular dynamics simulations model the movement of atoms and molecules over a period, allowing for the exploration of different molecular conformations and their relative stabilities. nih.govresearchgate.net For a molecule like this compound, which has rotational freedom around the single bond connecting the ring and the side chain, MD simulations can reveal the preferred spatial arrangements (conformers). rsc.org These simulations can be performed in a vacuum to assess intrinsic stability or in various solvents (e.g., water, ethanol) to understand how the environment influences conformational preferences and molecular flexibility. aip.orgresearchgate.net By analyzing the simulation trajectory, one can identify the most populated and energetically favorable conformations, providing a dynamic picture of the molecule's structure.
Table 5: Conformational Analysis of this compound in Different Solvents This table presents hypothetical data for illustrative purposes.
| Solvent | Dominant Conformer (Dihedral Angle*) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Vacuum | Planar (0°) | 0.00 | 95% |
| Water | Near-Planar (±15°) | 0.25 | 80% |
| Ethanol (B145695) | Twisted (±30°) | 0.60 | 65% |
\Dihedral angle refers to the twist between the pyrimidine ring and the propenenitrile plane.*
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational chemistry provides powerful tools to simulate these effects, offering insights into how solvent polarity and specific solvent-solute interactions alter molecular behavior. Methods like the Polarizable Continuum Model (PCM) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to study these phenomena. jchemrev.com
One of the key properties affected by the solvent is the electronic absorption spectrum. The influence of solvent polarity on UV-Vis spectra, a phenomenon known as solvatochromism, can be theoretically explored using TD-DFT calculations. jchemrev.com For instance, studies on pyrimidine derivatives have shown that changing the solvent from a nonpolar one (like dioxane) to a polar one (like methanol) can cause a shift in the maximum absorption wavelength (λmax). ijcce.ac.ir This is due to the differential stabilization of the ground and excited states of the molecule by the solvent. While specific experimental data for this compound is not detailed in the available literature, theoretical calculations can predict these shifts. For example, a hypothetical comparison based on typical behavior for similar compounds could be illustrated as follows:
| Solvent | Polarity | Predicted λmax (nm) | Type of Shift (Relative to Gas Phase) |
|---|---|---|---|
| Gas Phase | - | 285 | - |
| Dioxane | Low | 290 | Bathochromic (Red Shift) |
| Methanol | High | 282 | Hypsochromic (Blue Shift) |
Furthermore, computational models can determine the stability of different molecular isomers in various solvents. It has been shown that for some pyrimidine derivatives, one isomer can be more stable in nonpolar solvents while another is favored in aqueous solutions due to factors like intramolecular hydrogen bonding. jchemrev.com The dipole moment, a measure of charge distribution, is another critical parameter that changes with solvent polarity, affecting solubility and intermolecular interactions. nih.gov
Intermolecular Interaction Analysis in the Solid State
Understanding the arrangement of molecules in a crystal is fundamental to materials science. This arrangement, or crystal packing, is governed by a complex network of non-covalent intermolecular interactions. Computational analysis provides a window into these forces, explaining the stability and properties of the solid state.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. The analysis involves mapping various properties onto this surface, most notably the normalized contact distance (dnorm).
The dnorm surface uses a red-white-blue color scheme:
Red spots indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov
White areas represent contacts approximately equal to the van der Waals radii.
Blue areas show contacts longer than the van der Waals radii.
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···N/N···H | 40.1% | Represents hydrogen bonding interactions. nih.gov |
| H···H | 35.3% | Indicates significant van der Waals forces. nih.gov |
| H···C/C···H | 9.5% | Weaker van der Waals or C-H···π contacts. nih.gov |
| N···C/C···N | 9.0% | Contribution from π-π stacking interactions. nih.gov |
| Other (N···N, C···C) | 6.1% | Minor van der Waals and other contacts. nih.gov |
Other properties mapped onto the Hirshfeld surface, such as the shape index and curvedness, are used to identify π-π stacking interactions, which appear as characteristic flat regions on the surface. nih.goviucr.org
Lattice energy is defined as the energy required to separate one mole of a solid crystal into its constituent molecules or ions in the gaseous phase. khanacademy.orglibretexts.org It is a direct measure of the stability of the crystal structure. libretexts.orgyoutube.com For organic molecular crystals, lattice energy can be calculated with increasing accuracy using methods such as periodic Density Functional Theory (DFT) or the PIXEL method, which partitions the energy into coulombic, polarization, dispersion, and repulsion components. researchgate.netmpg.de
The calculation of lattice energy is a cornerstone of crystal engineering. By predicting the lattice energies of different possible crystal packings (polymorphs), scientists can identify the most thermodynamically stable form of a compound. mpg.de This is crucial in the pharmaceutical and materials industries, where the physical properties of a solid, such as solubility and melting point, are dependent on its crystal structure. A more stable crystal, indicated by a more negative (more exothermic) lattice energy, is generally preferred. mpg.de Advances in computational methods now allow for the calculation of lattice energies with an accuracy that is often within the experimental uncertainty of sublimation enthalpy measurements. mpg.de
Prediction of Spectroscopic Parameters via Computational Methods for Validation
Computational chemistry serves as a vital partner to experimental analysis by predicting spectroscopic data. These theoretical predictions are used to interpret and validate experimental results, confirm molecular structures, and assign vibrational modes. researchgate.net Density Functional Theory (DFT) is the most widely used method for this purpose. nih.govijcce.ac.ir
Theoretical vibrational spectra (FT-IR and Raman) can be calculated to help assign the experimental absorption bands to specific molecular motions. researchgate.net For electronic spectra, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption wavelengths, which correspond to electronic transitions between molecular orbitals. ijcce.ac.irresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are accurately calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing the GIAO calculation on the stable structure. researchgate.netnih.gov The strong correlation between the calculated and experimental chemical shifts provides powerful confirmation of the proposed molecular structure. mdpi.com This validation is a standard procedure in the characterization of new compounds. nih.gov
Below is a representative comparison, illustrating how theoretical and experimental NMR data align for a pyrimidine derivative.
| Atom/Group | Experimental ¹H NMR Shift (ppm) | Calculated ¹H NMR Shift (ppm) |
|---|---|---|
| NH (ring) | 12.34 | 12.30 |
| CH (ring) | 8.13 | 8.10 |
| CH (phenyl) | 8.01-8.03 | 8.00-8.04 |
| CH (phenyl) | 7.50-7.54 | 7.48-7.55 |
| CH₃ | 2.52 | 2.50 |
Chemical Reactivity and Transformational Pathways of E 3 Pyrimidin 2 Ylprop 2 Enenitrile
Derivatization Strategies and Functionalization Reactions
The presence of multiple reactive sites in "(E)-3-pyrimidin-2-ylprop-2-enenitrile" enables a variety of derivatization strategies. These reactions can be selectively targeted to the nitrile moiety, the alkene, or the pyrimidine (B1678525) ring, providing access to a wide array of functionalized molecules.
The nitrile group is a valuable functional group that can be converted into several other functionalities.
Hydrolysis: While specific studies on the hydrolysis of "this compound" are not extensively documented, nitriles, in general, can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. The proximity of the pyrimidine ring may influence the reaction conditions required for this transformation.
Reduction: The nitrile group can be readily reduced to a primary amine. This transformation is crucial for introducing a flexible aminoethyl side chain at the 2-position of the pyrimidine ring. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. For instance, the reduction of cinnamonitrile, a structural analog, can lead to the corresponding amine. pku.edu.cnnih.gov
Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form, after hydrolysis, ketones. nih.govnih.govmasterorganicchemistry.comchemistrysteps.com This reaction provides a pathway to introduce new carbon-carbon bonds and further functionalize the side chain.
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | Primary Amine |
| Reduction | H₂, Pd/C, mild conditions (e.g., 30–80 °C, 6 bar) nih.govresearchgate.net | Primary Amine |
| Grignard Addition | 1. RMgX, Et₂O; 2. H₃O⁺ masterorganicchemistry.com | Ketone |
The activated carbon-carbon double bond in "this compound" is susceptible to a range of addition reactions.
Hydrogenation: Catalytic hydrogenation can selectively reduce the carbon-carbon double bond without affecting the pyrimidine ring or the nitrile group under controlled conditions. This reaction would yield 3-(pyrimidin-2-yl)propanenitrile. The choice of catalyst and reaction conditions is crucial to achieve this selectivity. For example, heterogeneous catalytic hydrogenation of 3-phenylpropionitrile (B121915) over palladium on carbon has been studied. nih.govnih.govsemanticscholar.org
Cycloaddition: The vinyl group attached to the pyrimidine ring can act as a dienophile in Diels-Alder reactions. Lewis acid promotion can enhance the reactivity of such systems. digitellinc.comrsc.org For instance, 2-vinylpyrimidine (B1277554) has been shown to undergo [4+2] cycloadditions with various dienes. rsc.org This provides a powerful method for the construction of complex cyclic and bicyclic structures containing the pyrimidine moiety.
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C), controlled conditions | Saturated Nitrile |
| Diels-Alder Cycloaddition | Diene, Lewis Acid (e.g., BF₃) rsc.org | Cyclohexenylpyrimidine derivative |
The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic Substitution: Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is deactivated towards electrophilic attack. However, electrophilic substitution, when it occurs, is directed to the C-5 position, which is the most electron-rich carbon atom. The presence of the electron-withdrawing prop-2-enenitrile substituent at the C-2 position further deactivates the ring.
Nucleophilic Substitution: The electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. While the parent compound does not have a suitable leaving group, derivatives with leaving groups at these positions would readily undergo substitution. nih.govnih.gov
Metallation: Directed ortho-metallation is a powerful tool for the functionalization of pyrimidines. The nitrogen atoms can direct lithiation to adjacent carbon atoms. For pyrimidines, direct metallation can be achieved, often leading to functionalization at the C-2 or C-4 positions. semanticscholar.orgacs.orgharvard.eduresearchgate.netacs.org This allows for the introduction of a variety of electrophiles at specific positions on the pyrimidine ring.
| Reaction Type | Position of Reactivity | Comments |
|---|---|---|
| Electrophilic Substitution | C-5 | Ring is deactivated; requires forcing conditions or activating groups. |
| Nucleophilic Substitution | C-2, C-4, C-6 | Requires a good leaving group at the position of attack. nih.govnih.gov |
| Directed Metallation | C-2, C-4, C-6 | Directed by nitrogen atoms, allows for subsequent electrophilic trapping. semanticscholar.orgacs.orgharvard.eduresearchgate.netacs.org |
Synthetic Utility as a Building Block in Complex Molecular Architectures
The diverse reactivity of "this compound" makes it a valuable precursor for the synthesis of more complex molecules, particularly fused heterocyclic systems.
The functional groups of "this compound" can be utilized in cyclization reactions to construct fused ring systems.
Pyridopyrimidines: The propenenitrile side chain can be elaborated and then cyclized to form pyridopyrimidine scaffolds. For example, a three-component reaction of 4-aminopyrimidines, aromatic aldehydes, and active methylene (B1212753) compounds (like malononitrile) can yield pyridopyrimidines. rjptonline.orgresearchgate.net The reactivity of the subject compound can be harnessed in similar strategies.
Pyrazolopyrimidines: The α,β-unsaturated nitrile moiety is a key synthon for the construction of pyrazole (B372694) rings. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolopyrimidines, which are important pharmacophores. ekb.egnih.govnanobioletters.comnih.govresearchgate.net
The ability to selectively functionalize the nitrile, the double bond, or the pyrimidine ring allows "this compound" to serve as a versatile starting material in multi-step syntheses. The introduction of various functional groups through the reactions described above opens up pathways to a wide range of substituted pyrimidine derivatives with potential applications in medicinal chemistry and materials science. hrkpharmaceutical.comwikipedia.org
Mechanistic Studies of Chemical Reactions Involving the Chemical Compound
The chemical reactivity of "this compound" is predominantly dictated by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing effects of both the pyrimidine ring and the nitrile group. Mechanistic studies on this compound and structurally related vinyl-substituted heteroaromatics reveal several key transformational pathways, primarily centered around nucleophilic additions and cycloaddition reactions.
Nucleophilic Addition (Michael Addition)
The most prevalent reaction mechanism for α,β-unsaturated nitriles bearing a heterocyclic substituent is the conjugate or Michael addition. In the case of "this compound," the pyrimidine ring significantly enhances the electrophilicity of the β-carbon of the prop-2-enenitrile moiety, making it susceptible to attack by a wide range of nucleophiles.
The general mechanism for the Michael addition proceeds in two steps. First, a nucleophile (Nu⁻) attacks the β-carbon of the alkene. This leads to the formation of a resonance-stabilized carbanion intermediate, with the negative charge delocalized over the α-carbon and the nitrile group. The electron-withdrawing nature of the pyrimidine ring further stabilizes this intermediate. In the second step, the intermediate is protonated, typically by a solvent or a weak acid present in the reaction mixture, to yield the final addition product.
Studies on analogous compounds, such as vinylpyridines and vinylpyrimidines, have demonstrated that various nucleophiles, including amines, thiols, and carbanions, readily undergo this type of addition. nih.gov For instance, the reaction of vinyl-substituted pyridines and pyrimidines with amines under acidic conditions yields the corresponding aminoethyl-substituted heterocycles. nih.gov The rate and selectivity of these reactions are influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.
Cycloaddition Reactions
While less commonly documented for this specific molecule, the pyrimidine ring in "this compound" can potentially participate in cycloaddition reactions, acting as either a diene or a dienophile, a reactivity pattern observed in other azine systems. mdpi.commdpi.com
In an inverse-electron-demand Diels-Alder reaction, the electron-deficient pyrimidine ring could act as the diene, reacting with an electron-rich alkene or alkyne (dienophile). This type of reaction is a powerful tool for the synthesis of various heterocyclic systems. mdpi.com The reaction would proceed through a concerted [4+2] cycloaddition mechanism, leading to a bicyclic intermediate that might undergo subsequent rearrangement or fragmentation.
Conversely, the activated double bond of the prop-2-enenitrile side chain could function as a dienophile in a conventional Diels-Alder reaction with an electron-rich diene. The stereochemistry of such reactions is typically governed by the Woodward-Hoffmann rules.
Mechanistic Insights from Computational Studies
While specific computational studies on "this compound" are not widely available, density functional theory (DFT) calculations on similar electron-deficient alkenes provide valuable insights. These studies help in understanding the electron distribution within the molecule, identifying the most electrophilic sites, and calculating the activation energies for different reaction pathways. For related systems, computational results consistently show that the β-carbon of the vinyl group is the most susceptible to nucleophilic attack due to its significant partial positive charge.
The following table summarizes the key mechanistic pathways investigated for reactions involving "this compound" and related compounds.
| Reaction Type | Proposed Mechanism | Key Intermediates | Influencing Factors |
| Nucleophilic Addition | Two-step process: 1. Nucleophilic attack at the β-carbon. 2. Protonation of the resulting carbanion. | Resonance-stabilized carbanion | Nature of the nucleophile, solvent polarity, presence of acid/base catalysts. |
| Cycloaddition | Concerted [4+2] cycloaddition. | Bicyclic transition state | Electronic nature of the reacting partner (diene or dienophile), temperature, catalysts. |
Investigation of Molecular Interactions and Biochemical Relevance of E 3 Pyrimidin 2 Ylprop 2 Enenitrile
Exploration of Biochemical Target Interactions
The specific biochemical targets of "(E)-3-pyrimidin-2-ylprop-2-enenitrile" are not extensively documented in publicly available research. However, the broader class of pyrimidine-containing compounds has been investigated for interactions with various enzymes and receptors. This section explores potential target interactions based on data from analogous structures.
In Vitro Biochemical Assays for Enzyme Inhibition or Receptor Binding
Kinase inhibition is a prominent activity of many pyrimidine (B1678525) derivatives. nih.govrsc.orgmdpi.com For example, pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrimidines, have been developed as potent kinase inhibitors. rsc.org Similarly, pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of EGFR (Epidermal Growth Factor Receptor) kinases, with some compounds showing significant inhibitory activity. nih.gov
In the context of receptor binding, novel thieno[2,3-d]pyrimidine derivatives have been synthesized and their binding affinities for adenosine receptors (ARs) have been evaluated. nih.gov Some of these compounds have shown selective binding for specific adenosine receptor subtypes. nih.gov
The table below summarizes the inhibitory activities of some pyrimidine derivatives against various enzymes, illustrating the potential types of interactions that could be investigated for "this compound".
| Compound Class | Target Enzyme | IC50 / Inhibition |
| Pyrimidine-5-carbonitriles | COX-2 | Submicromolar range |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | KI = 0.979 µM |
| Piperidine (B6355638) pyrimidine amides | Lipoxygenase | IC50 = 1.1 µM |
| Pyrido[2,3-d]pyrimidine derivative | EGFR | IC50 = 0.25 µM |
| Pyrrolo[2,3-d]pyrimidine-imine | DDR2 | IC50 = 4.01 µM |
This table presents data for various pyrimidine derivatives to illustrate the potential for enzyme inhibition within this class of compounds. The specific activity of this compound may vary.
Identification of Molecular Targets through Affinity-Based Methods or Computational Target Fishing
For novel or uncharacterized compounds like "this compound," affinity-based methods and computational target fishing are valuable tools for identifying potential molecular targets. Affinity-based techniques, a cornerstone of chemical proteomics, utilize a small molecule "bait" (like a derivative of the compound of interest) to capture its interacting proteins from a cell lysate.
Computational target fishing, also known as in silico target prediction, employs various computational strategies to predict the biological targets of a small molecule. nih.gov These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods compare the query molecule to databases of compounds with known biological activities, assuming that structurally similar molecules will have similar targets. Structure-based methods, such as molecular docking, simulate the binding of the small molecule to the three-dimensional structures of known protein targets.
Given the pyrimidine core of "this compound," computational models could predict its interaction with a variety of protein families, particularly kinases, where the pyrimidine scaffold is a common feature in many inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies at a Mechanistic Level
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, SAR studies have provided insights into the features necessary for potent and selective target interactions. researchgate.netnih.gov
Elucidation of Pharmacophoric Features for Target Interaction
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. mdpi.comresearchgate.net For pyrimidine-based kinase inhibitors, common pharmacophoric features often include:
A hydrogen bond acceptor: The nitrogen atoms in the pyrimidine ring frequently act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase active site. preprints.org
Aromatic/hydrophobic regions: The pyrimidine ring itself and any attached aryl groups contribute to hydrophobic and aromatic interactions within the binding pocket.
Hydrogen bond donors: Substituents on the pyrimidine ring can act as hydrogen bond donors.
For "this compound," the pyrimidine ring provides key hydrogen bond accepting capabilities. The prop-2-enenitrile group introduces a Michael acceptor, a feature known to participate in covalent interactions with cysteine residues in some enzyme active sites.
Impact of the (E)-Configuration on Molecular Recognition
The stereochemistry of a molecule can have a profound impact on its biological activity, as enzymes and receptors are chiral environments. solubilityofthings.comnih.gov The "(E)"-configuration of the double bond in "this compound" defines a specific spatial arrangement of the pyrimidine ring and the nitrile group. This fixed geometry is critical for how the molecule fits into a binding site.
Studies on other biologically active compounds with (E/Z)-isomers have shown that often only one isomer is active, or that the two isomers have significantly different potencies. researchgate.net For instance, in a series of novel oxazolidinones, the (E)-isomer was found to be more potent than the (Z)-isomer. researchgate.net The rigid (E)-configuration of the acrylonitrile (B1666552) moiety in "this compound" would present a distinct shape to a potential binding partner, influencing the molecular recognition and subsequent biological response.
Pathways of Biochemical Activity (Focus on Molecular Mechanisms)
The biochemical pathways modulated by "this compound" would be a direct consequence of its molecular target interactions. While specific pathways have not been elucidated for this compound, based on the activities of related pyrimidine derivatives, several potential mechanisms can be hypothesized.
If "this compound" were to inhibit a protein kinase, it could interfere with a wide array of cellular signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov Many pyrimidine-based anticancer drugs function through the inhibition of kinases that are hyperactivated in cancer cells. mdpi.com
Alternatively, if the compound interacts with components of the pyrimidine metabolism pathway, it could affect the synthesis or degradation of nucleotides, which are essential for DNA and RNA synthesis. creative-proteomics.com This is a mechanism of action for some antimicrobial and anticancer drugs. wjarr.com Given that acrylonitrile derivatives have shown antiparasitic activity, this is another potential area of biochemical impact. nih.gov
Ultimately, the precise molecular mechanisms and biochemical pathways affected by "this compound" can only be determined through dedicated experimental studies, including target identification and pathway analysis.
Interactions with Nucleic Acids
Specific studies detailing the direct interaction of this compound with nucleic acids (DNA or RNA) are not prominently available in the current body of scientific literature. However, the pyrimidine core is a fundamental component of nucleobases (cytosine, thymine, and uracil) and, as such, pyrimidine derivatives are a significant area of research for their potential to interact with nucleic acids.
Generally, small molecules can interact with DNA through several modes: intercalation between base pairs, binding within the minor or major grooves, or covalent bonding, which can lead to alkylation. For pyrimidine derivatives, the specific nature of the interaction is highly dependent on the substituents attached to the pyrimidine ring. Some pyrimidine analogues have been shown to inhibit DNA polymerase activity, not by direct binding to the DNA, but by interfering with the enzyme's active site, thus preventing the incorporation of natural pyrimidine nucleotides during DNA synthesis oup.comnih.gov. For instance, studies on pyrimidine nucleotide analogues lacking the 2-keto group found that they were not incorporated into DNA but did inhibit polymerase enzymes oup.comnih.gov. Other research has indicated that pyrimidine levels can regulate the nuclear export of host mRNA, a process that can be exploited by viral virulence factors rupress.org.
Enzyme Active Site Binding and Inhibition Kinetics
While inhibition kinetics for this compound have not been specifically reported, the pyrimidine scaffold is a well-established pharmacophore in the design of enzyme inhibitors. nih.gov Compounds containing a pyrimidine core are known to be bioactive and exhibit a wide range of pharmacological activities. nih.gov
Enzyme Active Site Binding: The pyrimidine ring is particularly effective as a scaffold for kinase inhibitors because its nitrogen atoms can form key hydrogen bonds with the conserved hinge region of the kinase active site. researchgate.net The specific binding mode and affinity are dictated by the various functional groups attached to the pyrimidine core, which can form additional interactions (hydrophobic, electrostatic) with other residues in the active site. For example, fused pyrimidine derivatives have been shown to bind to the NADPH binding site of Staphylococcal Thioredoxin Reductase (SaTrxR), acting as potential competitive inhibitors. acs.org
Inhibition Kinetics: The type of enzyme inhibition is determined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. Common types of reversible inhibition include:
Competitive Inhibition: The inhibitor binds to the active site, directly competing with the substrate. This increases the Michaelis constant (K_m) but does not affect the maximum velocity (V_max).
Noncompetitive Inhibition: The inhibitor binds to a site other than the active site and affects the enzyme's catalytic efficiency regardless of whether the substrate is bound. This decreases V_max but does not change K_m.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition reduces both V_max and K_m.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.
Studies on various pyrimidine derivatives have identified them as acting through these different mechanisms. For instance, a new series of pyrimidine diamines were found to be mixed or uncompetitive inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov Determining the inhibition kinetics is crucial for understanding the mechanism of action of a potential drug candidate.
Computational Approaches to Molecular Recognition
Computational methods are essential for predicting and understanding how a ligand like this compound might interact with biological targets. These in silico techniques provide insights that guide further experimental work.
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound are not published, numerous studies on related pyrimidine derivatives demonstrate the utility of this approach. amazonaws.comsemanticscholar.org
Potential biological targets for pyrimidine derivatives are diverse and include protein kinases, polymerases, and proteases. Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site and predict the binding affinity (docking score).
Below is a table summarizing docking studies performed on various pyrimidine derivatives against different biological targets, illustrating the common findings in such research.
| Target Protein | Pyrimidine Derivative Class | Key Interactions Observed | Reference |
| Staphylococcal Thioredoxin Reductase (SaTrxR) | Fused Indeno-pyrido[2,3-d]pyrimidines | Binding at the NADPH binding site | acs.org |
| Cholinesterases (AChE, BChE) | Pyrimidine diamines | Interaction with the enzymatic active site | nih.gov |
| HIV-1 Reverse Transcriptase | Thieno[3,4-d]pyrimidines | Hydrogen bonding and van der Waals interactions with key residues (Leu100, Lys101, Phe227) | nih.gov |
| DNA Gyrase B | Pyrimidin-2-amine derivatives | Docking scores ranging from -11.3 to -8.4 kcal/mol | researchgate.netbiointerfaceresearch.com |
| EGFR / CDK2 | Fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines | High affinity for the active sites of both targets | nih.gov |
These studies show that the pyrimidine core consistently acts as a crucial anchor, while its substituents explore different sub-pockets within the binding site to enhance affinity and selectivity. mdpi.combohrium.com
Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture from molecular docking. MD simulations analyze the stability of the complex over time, the flexibility of the protein and ligand, and can be used to calculate binding free energies.
For pyrimidine-based inhibitors, MD simulations have been used to:
Confirm Binding Stability: Simulations confirm whether a ligand remains stably bound in the predicted docking pose over a period of nanoseconds. nih.gov
Analyze Conformational Changes: They reveal how the protein and ligand adapt to each other upon binding.
Identify Key Stable Interactions: MD helps identify which hydrogen bonds or other interactions are consistently maintained throughout the simulation, indicating their importance for binding. For example, a 50 ns simulation of a thieno[3,4-d]pyrimidine inhibitor with HIV-1 Reverse Transcriptase showed the formation of four stable hydrogen bonds. nih.gov
Calculate Binding Free Energy: Techniques like MM-PBSA and MM-GBSA are used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. In a study of pyrrolo[2,3-d]pyrimidine derivatives, MD simulations were crucial in understanding the inhibitory mechanisms against p21-activated kinase 4 (PAK4). mdpi.com
A study on furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors used molecular docking and dynamics to reveal an improved binding pattern with key amino acids in the target binding sites. rsc.org Similarly, simulations of styrylthieno[2,3-b]pyridine derivatives against the COVID-19 Mpro protein confirmed high binding affinity and stability. researchgate.net
Emerging Research Applications of E 3 Pyrimidin 2 Ylprop 2 Enenitrile
Potential as a Catalyst or Ligand in Transition Metal Chemistry
The nitrogen atoms within the pyrimidine (B1678525) ring of (E)-3-pyrimidin-2-ylprop-2-enenitrile possess lone pairs of electrons, making them potential coordination sites for transition metals. researchgate.net This characteristic suggests that the compound could function as a ligand in the formation of metal complexes. The field of coordination chemistry has seen significant growth, particularly in the study of complexes with biological and catalytic applications. mdpi.com The ability of Schiff base compounds, which also contain nitrogen and oxygen atoms for coordination, to form stable complexes with various transition metals is well-documented. mdpi.com
While direct catalytic applications of this compound are still under investigation, the broader class of pyrimidine derivatives has been successfully incorporated into transition metal-catalyzed reactions. researchgate.net The versatility of ligands in late transition metal catalysts allows for a wide range of olefin polymerizations. mdpi.com The design of these catalysts often involves tuning the steric and electronic properties of the ligands to control the catalytic activity and the properties of the resulting polymers. mdpi.com The specific structure of this compound, with its conjugated system, could influence the electronic properties of a metal center, thereby modulating its catalytic activity. For instance, in some documented cases, the coordination of ligands to a metal center can enhance the catalytic efficiency in oxidation reactions. mdpi.com
The potential for this compound to act as a bidentate or monodentate ligand opens up possibilities for creating novel catalysts with unique reactivity and selectivity. Research into the synthesis and characterization of its metal complexes is a crucial next step to fully realize its potential in transition metal chemistry. researchgate.netresearchgate.net
Advanced Materials Science Applications
The unique molecular structure of this compound makes it a compelling candidate for use in advanced materials science.
The development of new optical materials has garnered significant attention due to their wide-ranging applications, from fluorescent sensors to optoelectronic devices. researchgate.net Pyrimidine derivatives are known to be valuable building blocks for such materials, including liquid crystals and covalent organic frameworks (COFs). nih.gov The incorporation of pyrimidine rings into π-conjugated structures is a key strategy for creating materials with desirable luminescent and photovoltaic properties. researchgate.net
The extended π-conjugation in this compound, arising from the connection of the pyrimidine ring with the prop-2-enenitrile group, is expected to give rise to interesting photophysical properties. This makes it a candidate for integration into functional organic materials where intramolecular charge transfer (ICT) processes are important. researchgate.net Such materials could find applications in organic light-emitting diodes (OLEDs) and as dyes in dye-sensitized solar cells (DSSCs). researchgate.net
| Potential Application Area | Relevant Properties of Pyrimidine Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | Luminescence, Intramolecular Charge Transfer |
| Dye-Sensitized Solar Cells (DSSCs) | π-conjugated scaffold, Electron-withdrawing nature |
| Liquid Crystals | Optical and thermal advantages |
| Covalent Organic Frameworks (COFs) | Crystalline structure, Porosity, Adjustability |
The electron-withdrawing nature of the pyrimidine ring, combined with the conjugated system in this compound, suggests the potential for significant optoelectronic properties, including non-linear optical (NLO) behavior. nih.gov NLO materials are crucial for applications in optical data processing, storage, and the development of photonic devices. nih.gov
Studies on other pyrimidine derivatives have demonstrated their potential as NLO materials. rsc.orgresearchgate.net For instance, the NLO properties of a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), were investigated and showed a significant third-order nonlinear susceptibility. rsc.orgresearchgate.net This highlights the promise of the pyrimidine core in designing new NLO materials. nih.gov The presence of a π-conjugated system in this compound is a key feature for NLO activity, as it facilitates the delocalization of electrons under an applied electric field. rsc.org Further theoretical and experimental studies are needed to quantify the NLO properties of this specific compound. researchgate.net
| Property | Significance in Optoelectronics |
| Polarizability | A measure of how easily the electron cloud can be distorted by an electric field. |
| Hyperpolarizability | Describes the non-linear response of a molecule to an electric field, crucial for NLO applications. |
| Third-order nonlinear susceptibility (χ³) | A measure of the third-order NLO response of a material. |
Role as a Mechanistic Probe in Chemical Biology
The pyrimidine moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. mdpi.com This suggests that this compound could serve as a valuable tool in chemical biology.
A structurally related compound, 3-(pyridin-2-yl)prop-2-enenitrile, has been utilized in the study of enzyme inhibitors. Specifically, it has been shown to act as an inhibitor of glycolysis by targeting the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3). This inhibition of a key metabolic pathway makes it a valuable probe for cancer research. Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory activities and serve as a mechanistic probe to investigate biological pathways.
Furthermore, the ability of pyrimidine derivatives to interact with biological targets through hydrogen bonding and chelation makes them suitable for the development of sensors and for studying molecular recognition processes. nih.gov The specific arrangement of nitrogen atoms in the pyrimidine ring of this compound could allow for specific interactions with biomolecules, enabling its use in probing enzyme active sites or other biological binding pockets. The synthesis of novel pyrimidine derivatives and the evaluation of their biological activities is an active area of research in the pursuit of new therapeutic agents and research tools. mdpi.com
Future Directions and Research Perspectives
Development of Novel Asymmetric Synthesis Strategies for Enantiopure Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. While numerous methods exist for the synthesis of pyrimidine (B1678525) derivatives, the development of asymmetric synthetic routes to chiral derivatives of (E)-3-pyrimidin-2-ylprop-2-enenitrile remains a fertile area for investigation. gsconlinepress.com Future research in this domain will likely focus on the design and application of chiral catalysts, such as transition metal complexes with chiral ligands, to achieve high enantioselectivity in the synthesis of substituted analogs. A key challenge will be the development of methods that are not only highly selective but also scalable and economically viable.
Table 1: Potential Asymmetric Synthesis Approaches
| Approach | Catalyst Type | Potential Advantages |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantioselectivity, broad substrate scope |
| Chiral Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Mild reaction conditions, operational simplicity |
| Organocatalysis | Chiral Amines or Phosphines | Metal-free, environmentally benign |
In-depth Mechanistic Enzymology and Structural Biology of Target Interactions
Elucidating the molecular mechanisms by which this compound and its derivatives interact with biological targets is crucial for rational drug design. Future research should prioritize in-depth mechanistic enzymology studies to identify and characterize the specific enzymes or receptors that these compounds modulate. Techniques such as enzyme kinetics, site-directed mutagenesis, and isothermal titration calorimetry will be invaluable in quantifying binding affinities and understanding the thermodynamics of these interactions.
Furthermore, structural biology approaches, including X-ray crystallography and cryo-electron microscopy, will be instrumental in providing atomic-level insights into the binding modes of these compounds. Resolving the three-dimensional structures of these molecules in complex with their biological targets will facilitate the design of next-generation derivatives with improved potency and selectivity.
Advanced Hybrid Computational-Experimental Approaches for Elucidating Reactivity and Interactions
The integration of computational and experimental methods offers a powerful synergy for accelerating the discovery and development of novel compounds. Future investigations into this compound will increasingly rely on such hybrid approaches. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the reactivity, electronic properties, and spectroscopic signatures of the molecule and its derivatives. jchemrev.comresearchgate.net These theoretical predictions can then be validated through experimental studies, leading to a deeper understanding of the compound's chemical behavior.
Molecular docking and molecular dynamics simulations will be essential for predicting the binding poses and affinities of these compounds with various biological targets, thereby guiding the synthesis of new and more effective analogs. researchgate.netmdpi.com The combination of computational screening with experimental validation will streamline the drug discovery process, saving both time and resources.
Table 2: Hybrid Computational-Experimental Workflow
| Step | Computational Method | Experimental Validation |
| 1 | Quantum Chemical Calculations (DFT) | Spectroscopic Analysis (NMR, IR) |
| 2 | Molecular Docking | In vitro Binding Assays |
| 3 | Molecular Dynamics Simulations | X-ray Crystallography, Cryo-EM |
| 4 | QSAR Modeling | In vitro/In vivo Activity Testing |
Exploration of Self-Assembly and Supramolecular Chemistry
The pyrimidine ring, with its nitrogen atoms capable of hydrogen bonding, provides a versatile platform for the construction of self-assembling systems and supramolecular architectures. researchgate.net Future research should explore the potential of this compound and its derivatives to form well-defined nanostructures, such as nanotubes, nanofibers, and gels, through non-covalent interactions. The ability to control the self-assembly process by modifying the molecular structure could lead to the development of novel materials with applications in drug delivery, tissue engineering, and electronics. The investigation of their crystal engineering and co-crystallization with other molecules could also unveil new solid-state properties.
Design of Next-Generation Molecular Probes Based on the "this compound" Scaffold
The unique chemical structure of this compound makes it an attractive scaffold for the development of molecular probes for biological imaging and sensing applications. By incorporating fluorescent or other reporter groups into the molecule, it may be possible to create probes that can selectively label and visualize specific biomolecules or cellular processes. Future research in this area will focus on the design of probes with high specificity, sensitivity, and photostability. The development of such tools will be invaluable for advancing our understanding of complex biological systems and for the diagnosis of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
